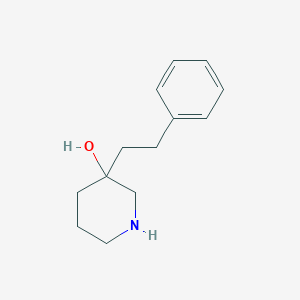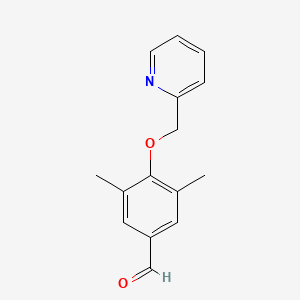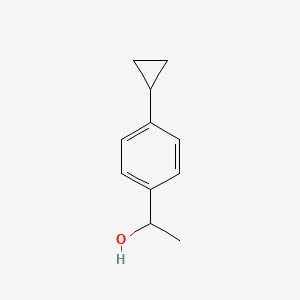![molecular formula C21H26N4O3 B2548891 1-(3-methoxypropyl)-9-methyl-2-(piperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one CAS No. 900296-48-2](/img/structure/B2548891.png)
1-(3-methoxypropyl)-9-methyl-2-(piperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "1-(3-methoxypropyl)-9-methyl-2-(piperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one" is a heterocyclic molecule that appears to be related to a class of compounds with potential anti-cancer activities. These compounds are characterized by their pyrimidine core and have shown activity against human tumor cell lines. The presence of piperidine and methoxy groups suggests that this compound may have been designed to optimize interactions with biological targets .
Synthesis Analysis
The synthesis of related pyrimidine derivatives often involves the condensation of amines with uracil derivatives or similar heterocyclic compounds. For instance, the condensation of 2-(methylsulfanyl)pyrimidin-4(3H)-one with 4-(methylamino)piperidine has been reported to yield a related compound with high yield, indicating that similar methods could be applicable for the synthesis of the compound . Additionally, the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones and their derivatives has been achieved through reactions with amines and orthoformates, suggesting that these methods could be adapted for the synthesis of the compound of interest .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is crucial for their biological activity. The presence of a piperidine moiety, as seen in the compound of interest, is known to enhance anti-cancer activities in related molecules. The structure-activity relationship studies have shown that certain substitutions on the pyrimidine ring, such as benzoyl and benzyl groups, can significantly increase anti-cancer activities . The molecular structure of these compounds can also be analyzed through X-ray crystallography, as demonstrated by the determination of the structure of 8-(p-chlorophenyl)-9-methoxy-7-methyl-9-deazatheophylline .
Chemical Reactions Analysis
The chemical reactivity of pyrimidine derivatives can be complex, involving multiple steps and catalysts. For example, the treatment of trimethyl-nitrouracil with aryl aldehydes in the presence of piperidine can lead to condensation and intramolecular cyclization reactions, resulting in pyrrolo[3,2-d]pyrimidine derivatives . Similarly, the synthesis of dipyrido[1,2-a:4,3-d]pyrimidin-11-one derivatives involves condensation reactions of piperidones with aminopyridines, followed by catalytic reduction or ring closure with iminopiperidine .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of various functional groups, such as methoxy or piperidine carbonyl, can affect these properties and, consequently, the compound's pharmacokinetic profile. The synthesis and transformations of related compounds, such as 2-ethoxycarbonyl-3-isothiocyanatopyridine, have led to the formation of pyrido[3,2-d]pyrimidine derivatives with diverse properties . Additionally, the preparation of 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones from acetylaminopropenoates demonstrates the versatility of these compounds in forming heterocyclic systems with varying properties .
Scientific Research Applications
Synthesis and Biological Evaluation
Researchers have developed various polymethoxylated fused pyridine ring systems, including pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines, for their potential antitumor activities. These compounds have been screened for in vitro antitumor activity, showing a broad spectrum of effectiveness against different tumor cell lines. Particularly, certain compounds have demonstrated significant activity against breast cancer, non-small cell lung cancer, and ovarian cancer cell lines, suggesting their potential as therapeutic agents in cancer treatment (Rostom et al., 2009).
Antimicrobial and Antifungal Properties
The synthesis of novel heterocyclic compounds derived from natural products has led to the discovery of agents with significant antimicrobial and antifungal properties. For instance, certain pyrrolidine derivatives have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) and Cryptococcus neoformans, highlighting their potential in addressing drug-resistant infections and fungal diseases (Masila et al., 2020).
Antiviral and Cytotoxic Agents
Compounds incorporating the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine structure have also been synthesized and evaluated for their antiviral and cytotoxic activities. This research has identified compounds with activity against herpes simplex virus-1 (HSV-1) and human immunodeficiency virus-1 (HIV-1), in addition to a broad spectrum of antitumor activities. These findings underscore the versatility of such compounds in contributing to the development of new antiviral and anticancer drugs (El-Subbagh et al., 2000).
properties
IUPAC Name |
6-(3-methoxypropyl)-10-methyl-5-(piperidine-1-carbonyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c1-15-8-6-11-25-18(15)22-19-16(20(25)26)14-17(24(19)12-7-13-28-2)21(27)23-9-4-3-5-10-23/h6,8,11,14H,3-5,7,9-10,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXJRJJJNQQOYFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CCCOC)C(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-fluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2548812.png)

![4-isobutyl-N-isopropyl-2-(3-methoxybenzyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2548816.png)

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(p-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2548822.png)



![(5-Fluoropyridin-3-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2548826.png)

![tert-butyl 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine-1-carboxylate](/img/structure/B2548828.png)
![N-[1-(4-Pyridin-3-ylphenyl)ethyl]but-2-ynamide](/img/structure/B2548830.png)
